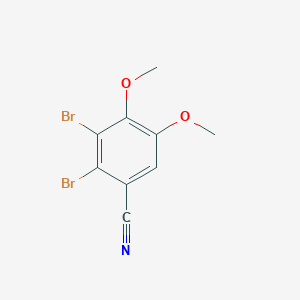

2,3-Dibromo-4,5-dimethoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO2/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNWKIXDOAZGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C#N)Br)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286778 | |

| Record name | 2,3-Dibromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330462-55-0 | |

| Record name | 2,3-Dibromo-4,5-dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330462-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2,3 Dibromo 4,5 Dimethoxybenzonitrile

Retrosynthetic Analysis and Precursor Identification for 2,3-Dibromo-4,5-dimethoxybenzonitrile

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections involve the nitrile and bromine functional groups.

Functional Group Interconversion (FGI): The nitrile group can be envisioned as arising from a primary amide, an aldehyde, or an amino group via a Sandmeyer reaction. This leads to the identification of key precursors such as 2,3-dibromo-4,5-dimethoxybenzamide, 2,3-dibromo-4,5-dimethoxybenzaldehyde (B2405252), or 2,3-dibromo-4,5-dimethoxyaniline.

C-Br Bond Disconnection: The two bromine atoms are introduced via electrophilic aromatic substitution. This retrosynthetic step points towards a precursor that is already appropriately substituted with the methoxy (B1213986) and nitrile (or a precursor) groups. A logical precursor would be 4,5-dimethoxybenzonitrile or a related derivative.

Starting Material Selection: A common and commercially available starting material for this synthesis is veratraldehyde (3,4-dimethoxybenzaldehyde) sunankalijaga.orgsunankalijaga.org. This compound possesses the required dimethoxy substitution pattern. The synthesis can then proceed by introducing the bromine atoms and converting the aldehyde functionality to a nitrile. Another viable starting material is 1,2-dimethoxybenzene (B1683551) (veratrol) oc-praktikum.de.

A plausible retrosynthetic pathway is outlined below:

Established Synthetic Routes for this compound Synthesis

The synthesis of this compound can be achieved through a multi-step process involving the strategic introduction of the bromine and nitrile functionalities.

Electrophilic Aromatic Bromination Strategies

The introduction of two bromine atoms onto the dimethoxy-substituted benzene (B151609) ring is a critical step. The methoxy groups are activating and ortho-, para-directing. Therefore, careful control of reaction conditions is necessary to achieve the desired 2,3-dibromo substitution pattern and avoid the formation of other isomers.

One established method involves the bromination of 1,2-dimethoxybenzene (veratrol) oc-praktikum.de. The reaction with potassium bromate (B103136) and hydrobromic acid in acetic acid can yield 4,5-dibromo-1,2-dimethoxybenzene, a key intermediate oc-praktikum.de. It is important to note that the regioselectivity of bromination can be influenced by the solvent and the brominating agent used wku.edu. For instance, the use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be effective for the para-bromination of activated aromatic systems wku.edu.

In a study on the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde, potassium bromate in the presence of hydrobromic acid and acetic acid was used as the brominating agent sunankalijaga.orgsunankalijaga.org. This highlights a viable method for the monobromination of the veratraldehyde core. Achieving dibromination at the 2 and 3 positions would likely require more forcing conditions or a multi-step approach.

Table 1: Electrophilic Aromatic Bromination Reactions

| Starting Material | Brominating Agent | Solvent | Product | Yield (%) | Reference |

| 1,2-Dimethoxybenzene | KBrO₃, HBr | Acetic Acid | 4,5-Dibromo-1,2-dimethoxybenzene | 61 | oc-praktikum.de |

| Veratraldehyde | KBrO₃, HBr | Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | 82.03 | sunankalijaga.orgsunankalijaga.org |

Introduction of Nitrile Functionality: Cyanation Reactions

Once the dibrominated aromatic core is established, the final step is the introduction of the nitrile group. This can be accomplished through various cyanation methods.

Palladium-catalyzed cyanation of aryl halides is a powerful and widely used method for the synthesis of aryl nitriles nih.govrsc.org. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) nih.govresearchgate.net. The use of palladium nanoparticles supported on various materials has also been explored to facilitate catalyst recovery and reuse nih.gov. A notable advantage of palladium-catalyzed methods is their tolerance to a wide range of functional groups nih.gov. For complex substrates, specialized ligands and reaction conditions, such as using aqueous micellar media, have been developed to enhance catalytic efficiency researchgate.net.

Ruthenium-catalyzed cyanation reactions have also emerged as a viable alternative, with various ruthenium complexes demonstrating high catalytic activity for the cyanation of aryl halides d-nb.info.

Table 2: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| Aryl/Heteroaryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂/N2Phos | Water (micellar) | High | researchgate.net |

| Aryl Bromides & Chlorides | Zn(CN)₂ | Palladacycle P1 | t-Amyl alcohol | High | nih.gov |

| Aryl Bromides & Chlorides | K₄[Fe(CN)₆] | Pd/ZnO nanoparticles | DMF | Moderate to Good | nih.gov |

To avoid the use of transition metals, several metal-free cyanation methods have been developed. One approach involves the direct C-H cyanation of alkenes using a cyanoiodine(III) species generated in situ nih.gov. For aromatic systems, a metal-free, one-pot method for the preparation of aromatic nitriles from electron-rich aromatics has been reported using phosphorus oxychloride (POCl₃), dimethylformamide (DMF), and molecular iodine in aqueous ammonia (B1221849) organic-chemistry.org. Another metal-free approach utilizes potassium thiocyanate (B1210189) in the presence of silica (B1680970) sulfuric acid for the regioselective cyanation of hydroxy-, alkoxy-, and benzyloxyarenes researchgate.net.

Methoxy Group Installation and Functionalization Protocols

The introduction of methoxy groups is a fundamental step in the synthesis of the target molecule's core structure. These groups are typically installed early in the synthetic sequence, often starting from precursors with existing hydroxyl or other functional groups.

Common methods for methoxylation that are applicable to benzonitrile (B105546) precursors include:

Williamson Ether Synthesis: This is a classical and widely used method involving the reaction of a phenoxide with an alkyl halide. For the synthesis of a dimethoxybenzonitrile derivative, a dihydroxybenzonitrile would be treated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃, NaH). The base deprotonates the hydroxyl groups to form more nucleophilic phenoxides, which then attack the methylating agent.

From Aldehyde Precursors: Often, the nitrile group is installed later in the synthesis. A common precursor is a substituted benzaldehyde (B42025), such as 3,4-dimethoxybenzaldehyde (B141060). This can be converted to the corresponding benzonitrile through a two-step process involving the formation of an aldoxime with hydroxylamine (B1172632), followed by dehydration. google.com Alternatively, one-pot methods exist where the aldehyde is reacted with hydroxylammonium sulfate in a medium like formic acid to directly yield the nitrile. researchgate.net

Ammonoxidation of Benzyl (B1604629) Alcohols: A more industrial-scale approach involves the ammonoxidation of a substituted benzyl alcohol. For instance, 3,4-dimethoxybenzyl alcohol can be reacted with ammonia and oxygen under the influence of a transition metal catalyst to produce 3,4-dimethoxybenzonitrile (B145638). google.com

Alternative and Novel Synthetic Pathways

While classical methods remain prevalent, modern synthetic chemistry offers innovative approaches that could potentially be applied to the synthesis of this compound, offering advantages in terms of mildness, selectivity, and efficiency.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While its application in the direct C-H halogenation of aromatic rings is still an emerging field, its principles offer potential future pathways. Currently, organocatalytic enantioselective α-bromination has been successfully demonstrated for aldehydes and ketones, typically using chiral amine catalysts like diphenylpyrrolidines or imidazolidinones to form an enamine intermediate that then reacts with an electrophilic bromine source. rsc.orgnih.gov

Applying this concept directly to the C-H bromination of an electron-rich aromatic ring like a dimethoxybenzonitrile derivative is not straightforward and remains a significant challenge. Such a transformation would require the development of new organocatalytic systems capable of activating the aromatic ring or the halogenating agent in a way that facilitates regioselective electrophilic substitution without the use of metals.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions. beilstein-journals.org This methodology could be harnessed for the synthesis of halogenated nitriles in several ways.

One strategy involves the in situ generation of a halogenating agent. For example, a photocatalyst such as Ru(bpy)₃Cl₂, upon irradiation with visible light, can enter an excited state. This excited catalyst can be oxidatively quenched by a compound like CBr₄, generating a bromide anion (Br⁻). beilstein-journals.org The resulting highly oxidizing Ru(III) complex is capable of oxidizing the bromide anion to generate bromine (Br₂), which can then participate in the electrophilic bromination of activated aromatic rings like phenols. beilstein-journals.org A similar strategy could be envisioned for the bromination of dimethoxybenzonitrile derivatives.

Another approach is the direct C-H functionalization triggered by a photoredox-generated radical. For instance, bromine radicals can be generated and used to trigger C-H alkylation of heteroaromatics. researchgate.net While direct C-H bromination via this pathway on this specific substrate is not explicitly documented, the principles of photoredox-mediated hydrogen atom transfer (HAT) from an activated C-H bond followed by halogenation represent a viable, albeit theoretical, route for future exploration.

Chemoenzymatic synthesis integrates the high selectivity of enzymes with the practicality of chemical synthesis. For the preparation of halogenated aromatics, the most relevant enzymes are haloperoxidases. These enzymes utilize a halide ion (e.g., Br⁻) and an oxidant (typically hydrogen peroxide) to generate a reactive halogenating species (e.g., "Br⁺" equivalent) within the enzyme's active site. This allows for highly regioselective halogenation of various substrates.

While the use of haloperoxidases for the specific synthesis of this compound has not been reported, this approach holds significant potential for controlling the regioselectivity of the bromination steps, which is a major challenge in the chemical synthesis of this molecule. The development of a chemoenzymatic route would depend on identifying or engineering a haloperoxidase enzyme that accepts the dimethoxybenzonitrile scaffold as a substrate and directs bromination to the desired positions.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For the bromination of activated aromatic systems, key parameters include the choice of brominating agent, solvent, catalyst, and temperature.

A variety of brominating agents can be used, each with different reactivity and selectivity profiles. Common choices include molecular bromine (Br₂), often used with a Lewis acid catalyst like FeBr₃, and N-Bromosuccinimide (NBS), which is a solid and safer alternative. organic-chemistry.orgyoutube.comyoutube.com The solvent can significantly influence the reaction outcome; for example, using acetonitrile with NBS can afford practical and highly regioselective para-bromination of activated arenes. wku.edu Highly deactivated aromatic compounds have been successfully monobrominated using NBS in concentrated sulfuric acid. organic-chemistry.org

The following table presents a comparison of various bromination conditions reported for activated aromatic compounds, which could serve as a starting point for optimizing the synthesis of this compound.

| Substrate Type | Brominating Agent | Catalyst / Additive | Solvent | Temperature | Yield | Reference |

| Activated Aromatics | Ammonium (B1175870) Bromide | Oxone | Methanol or Water | Room Temp. | Good | organic-chemistry.org |

| Deactivated Aromatics | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | H₂SO₄ | - | Good | organic-chemistry.org |

| Anisole (B1667542) (analogue) | N-Bromosuccinimide (NBS) | Silica Gel | CCl₄ | Room Temp. | 98% (p-bromo) | nih.gov |

| 4-Methoxybenzoic acid | Bu₄NBr₃ | K₃PO₄ | MeCN | 100 °C | 98% | rsc.org |

| 2,4-Dimethoxybenzoic acid | Bu₄NBr₃ | - | - | 23 °C | - | rsc.org |

| p-Hydroxybenzonitrile | Bromine (Br₂) | - | Water | 35 °C | Quantitative | google.com |

| This table is for illustrative purposes and shows general conditions for related compounds. |

Considerations of Stereochemical and Regiochemical Control in Synthesis

As this compound is an achiral molecule, stereochemical considerations are not relevant to its direct synthesis. However, regiochemical control is the paramount challenge. The substituents on the benzene ring exert powerful directing effects during electrophilic aromatic substitution.

Methoxy groups (-OCH₃): These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. nih.gov

Nitrile group (-CN): This is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In a 4,5-dimethoxybenzonitrile precursor, the two methoxy groups strongly activate the C2 and C6 positions for electrophilic attack. The nitrile group deactivates the entire ring but most strongly directs incoming electrophiles away from the ortho (C2, C6) and para (C3) positions. The combined effect overwhelmingly favors substitution at the C2 and C6 positions.

Therefore, a direct di-bromination of 4,5-dimethoxybenzonitrile would be expected to yield 2,6-dibromo-4,5-dimethoxybenzonitrile, not the desired 2,3-dibromo isomer. Achieving the target 2,3-dibromo substitution pattern requires a more sophisticated synthetic strategy, likely involving:

Use of a Blocking Group: Temporarily introducing a bulky group at the C6 position to sterically hinder bromination there, directing it to C2 and C3, followed by removal of the blocking group.

Synthesis from a Pre-functionalized Ring: Starting with a precursor where the desired substitution pattern is already established or easier to achieve. For example, one could start with 2-amino-4,5-dimethoxybenzonitrile (B182473) tcichemicals.com, perform a regioselective di-bromination (potentially at C3 and C6), and then use a Sandmeyer reaction (NaNO₂, HBr/CuBr) to replace the amino group at C2 with a bromine atom. The success of this route would depend on the regioselectivity of the intermediate bromination step.

Halogen Dance Reaction: In some systems, a base-catalyzed migration of a halogen atom to a thermodynamically more stable position can occur. This is less likely to be a controlled method for this specific target but remains a theoretical possibility.

The synthesis of the isomeric 3-bromo-4,5-dimethoxybenzonitrile (B1269264) has been reported, starting from 3,4,5-trimethoxybenzonitrile (B158541) and using N-bromosuccinimide. chemicalbook.com This highlights that the starting material's substitution pattern is key to directing the regiochemical outcome of halogenation.

Reactivity and Chemical Transformations of 2,3 Dibromo 4,5 Dimethoxybenzonitrile

Reactions at the Nitrile Group

The nitrile group (—C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. pressbooks.publibretexts.org Its reactions are analogous in many ways to those of carbonyl compounds. pressbooks.pub

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com This process can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.orglibretexts.org Subsequent tautomerization of the resulting imidic acid intermediate yields the corresponding amide. chemistrysteps.com Vigorous conditions, such as heating in concentrated aqueous acid (e.g., 6 M HCl at 100°C), are often required to drive the hydrolysis of the intermediate amide to the final carboxylic acid, 2,3-dibromo-4,5-dimethoxybenzoic acid. youtube.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comchemistrysteps.com The resulting imine anion is protonated by the solvent to give an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Similar to acid-catalyzed hydrolysis, forcing conditions are generally necessary to hydrolyze the resulting 2,3-dibromo-4,5-dimethoxybenzamide to the corresponding carboxylate salt. It is noteworthy that under certain mild conditions, the hydrolysis of nitriles can be stopped selectively at the primary amide stage. researchgate.netresearchgate.net The electron-donating methoxy (B1213986) groups on the aromatic ring of 2,3-dibromo-4,5-dimethoxybenzonitrile may slow the rate of hydrolysis compared to benzonitriles substituted with electron-withdrawing groups. researchgate.net

| Transformation | Product | Typical Reagents & Conditions |

| Full Hydrolysis | 2,3-Dibromo-4,5-dimethoxybenzoic acid | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat |

| Full Hydrolysis | Sodium 2,3-dibromo-4,5-dimethoxybenzoate | H₂O, NaOH or KOH, heat |

| Partial Hydrolysis | 2,3-Dibromo-4,5-dimethoxybenzamide | H₂O, mild acid or base, or specific catalysts (e.g., TBAH) researchgate.net |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org

Reduction to the corresponding primary amine, (2,3-dibromo-4,5-dimethoxyphenyl)methanamine, is typically achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org The mechanism involves two successive additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The initial addition forms an imine anion, which is complexed by the aluminum species. A second hydride addition then leads to a dianion, which upon aqueous workup, yields the primary amine. libretexts.orgchemistrysteps.com Catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide under a hydrogen atmosphere is another common method for this transformation. wikipedia.org

The partial reduction of nitriles to aldehydes is a more delicate transformation that requires milder reducing agents to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this purpose. chemistrysteps.com The reaction is typically carried out at low temperatures. DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen, followed by the transfer of a single hydride to the carbon. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to afford the 2,3-dibromo-4,5-dimethoxybenzaldehyde (B2405252). chemistrysteps.com Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

| Product | Reagent | Reaction Type |

| (2,3-Dibromo-4,5-dimethoxyphenyl)methanamine | Lithium aluminum hydride (LiAlH₄) | Full Reduction wikipedia.org |

| (2,3-Dibromo-4,5-dimethoxyphenyl)methanamine | H₂ / Raney Ni or PtO₂ | Catalytic Hydrogenation wikipedia.org |

| 2,3-Dibromo-4,5-dimethoxybenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Partial Reduction chemistrysteps.com |

| 2,3-Dibromo-4,5-dimethoxybenzaldehyde | SnCl₂ / HCl | Stephen Aldehyde Synthesis wikipedia.org |

Nucleophilic Additions to the Nitrile Functionality

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, can add to the electrophilic carbon of the nitrile group. chemistrysteps.com This reaction provides a valuable route for the synthesis of ketones.

The reaction of this compound with a Grignard reagent would proceed via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the nitrile carbon. libretexts.org This forms a magnesium salt of an imine anion. This intermediate is stable until an aqueous acidic workup is performed. The workup first protonates the imine salt to an imine, which is then readily hydrolyzed to a ketone, along with ammonia (B1221849). libretexts.org This would yield a 1-(2,3-dibromo-4,5-dimethoxyphenyl)alkan-1-one, where the alkyl chain comes from the Grignard reagent.

Reactions Involving the Aromatic Core and Bromine Substituents

The two bromine atoms on the aromatic ring are key sites for reactivity, primarily through substitution or cross-coupling reactions. The electronic nature of the other substituents—two electron-donating methoxy groups and one electron-withdrawing nitrile group—influences the regioselectivity and feasibility of these transformations.

Nucleophilic Aromatic Substitution (SNAr) of Bromine Atoms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for replacing one or both bromine atoms, although it typically requires strong activation by electron-withdrawing groups ortho and/or para to the leaving group. acsgcipr.org In this compound, the nitrile group is a powerful electron-withdrawing group, which activates the ring towards nucleophilic attack.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, a bromide ion). acsgcipr.org The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl ≈ Br > I, which is opposite to the trend in SN2 reactions and is governed by the electronegativity of the halogen stabilizing the intermediate complex. wuxiapptec.comresearchgate.net

For this compound, the bromine at the C-3 position is ortho to the activating nitrile group, while the bromine at C-2 is meta. Therefore, the C-3 bromine is expected to be significantly more susceptible to nucleophilic substitution by strong nucleophiles like alkoxides, thiolates, or amines. The electron-donating methoxy groups, particularly the one at C-4 (para to the C-1 carbon bearing the nitrile), increase the electron density of the ring, which generally deactivates it towards nucleophilic attack. However, the strong activating effect of the ortho nitrile group at C-3 likely dominates, enabling substitution at that position under suitable conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. sigmaaldrich.comlibretexts.orgmdpi.com The two non-equivalent bromine atoms in this compound offer the potential for selective mono- or di-substitution, depending on the reaction conditions and the relative reactivity of the C-Br bonds. Generally, in polyhalogenated aromatics, the site of oxidative addition of palladium is influenced by both steric and electronic factors. baranlab.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for creating new C-C bonds to form biaryl structures or to introduce alkyl or vinyl groups. Selective mono-arylation could potentially be achieved by controlling the stoichiometry of the boronic acid. The relative reactivity of the two bromine atoms would determine the major regioisomer. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with trans selectivity. researchgate.net This reaction requires a palladium catalyst and a base. It offers a method to introduce vinyl groups onto the aromatic core of the molecule.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes. The general reactivity order for the halide is I > Br > Cl, making the dibromo compound a suitable substrate. wikipedia.org Site-selective Sonogashira reactions on di-halogenated benzenes have been demonstrated, where selectivity is governed by electronic and steric effects. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing aryl amines. The reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands and a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orglibretexts.org This reaction could be used to replace one or both bromine atoms with various amino groups.

| Coupling Reaction | Coupling Partner | Product Type | Key Features |

| Suzuki-Miyaura | Ar-B(OH)₂ | Biaryl | Forms C(sp²)-C(sp²) bonds; versatile and common. libretexts.org |

| Heck | Alkene | Substituted Alkene | Forms C(sp²)-C(sp²) bonds; introduces vinyl groups. researchgate.net |

| Sonogashira | Terminal Alkyne | Arylalkyne | Forms C(sp²)-C(sp) bonds; requires Pd and Cu catalysts. wikipedia.org |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl Amine | Forms C(sp²)-N bonds; requires specific ligands. wikipedia.org |

Directed Ortho-Metalation (DoM) Studies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. umich.edu This strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. umich.edu In this compound, the methoxy groups can potentially act as DMGs.

While specific DoM studies on this compound are not extensively documented in the reviewed literature, the principles of DoM on substituted anisole (B1667542) derivatives suggest that lithiation would occur at the position ortho to one of the methoxy groups. The presence of two methoxy groups and two bromine atoms complicates the prediction of the exact site of metalation, which would be influenced by the steric and electronic environment of the potential lithiation sites. The directing ability of the methoxy group is well-established, and in similar systems, it effectively directs the metalation to the neighboring carbon atom. umich.edu

Bromine-Lithium Exchange Reactions

Bromine-lithium exchange is a rapid and efficient method for the generation of aryllithium species, which can then be trapped with various electrophiles. blucher.com.br This reaction is particularly useful for introducing functional groups at the position of the original bromine atom. For di- and polyhalogenated aromatic compounds, the regioselectivity of the exchange is a critical factor.

In the case of this compound, the two bromine atoms are in different chemical environments. The bromine at position 3 is flanked by a bromine atom and a methoxy group, while the bromine at position 2 is adjacent to the nitrile group. The relative rates of bromine-lithium exchange at these two positions would depend on factors such as steric hindrance and the electronic influence of the neighboring substituents. In studies on other dihalobenzenes, the exchange often occurs preferentially at the more sterically accessible position or at a position activated by an adjacent electron-withdrawing group. blucher.com.br However, without specific experimental data for this compound, the precise regioselectivity remains to be experimentally determined.

Below is a table summarizing potential products from the bromine-lithium exchange reaction followed by quenching with a generic electrophile (E+).

| Starting Material | Reagent | Potential Intermediate | Potential Product |

| This compound | n-BuLi, then E+ | 2-Bromo-3-lithio-4,5-dimethoxybenzonitrile | 2-Bromo-3-E-4,5-dimethoxybenzonitrile |

| This compound | n-BuLi, then E+ | 3-Bromo-2-lithio-4,5-dimethoxybenzonitrile | 3-Bromo-2-E-4,5-dimethoxybenzonitrile |

Transformations of Methoxy Groups

The two methoxy groups in this compound are key functional handles that can be chemically modified to introduce new functionalities.

Demethylation Strategies to Hydroxy Derivatives

The conversion of methoxy groups to hydroxyl groups is a common transformation in the synthesis of natural products and other biologically active molecules. Boron tribromide (BBr₃) is a widely used reagent for the demethylation of aryl methyl ethers. mdma.chcommonorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the cleavage of the methyl-oxygen bond. commonorganicchemistry.com

While a direct example of the demethylation of this compound is not available in the searched literature, the successful demethylation of the structurally related compound 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene to its corresponding bromophenol derivative using BBr₃ suggests that a similar strategy would be effective for the target molecule. nih.gov The complete demethylation of both methoxy groups would yield 2,3-Dibromo-4,5-dihydroxybenzonitrile, a potentially valuable intermediate for the synthesis of various derivatives. It is generally advisable to use one equivalent of BBr₃ per methoxy group to ensure complete conversion. mdma.ch

The following table outlines the expected demethylation reaction.

| Starting Material | Reagent | Expected Product |

| This compound | BBr₃ | 2,3-Dibromo-4,5-dihydroxybenzonitrile |

Reactions Involving Ether Linkages

Beyond demethylation, the ether linkages of the methoxy groups can potentially participate in other transformations, although such reactions are less common for simple aryl methyl ethers. Under forcing conditions, ether cleavage can sometimes be achieved with other reagents, but these methods are often less selective than demethylation with BBr₃. The reactivity of the ether linkages in this compound has not been specifically detailed in the available literature, indicating a potential area for future research.

Multi-Component Reactions and Cascade Processes Utilizing the Compound

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. organic-chemistry.orgtcichemicals.com The diverse functionalities present in this compound, including the nitrile group and the halogen atoms, make it a potentially attractive substrate for such reactions.

For instance, the nitrile group could participate in MCRs that form heterocyclic rings. The bromine atoms could be involved in sequential cross-coupling reactions or other transformations within a cascade sequence. However, a review of the current literature did not reveal any specific examples of multi-component or cascade reactions that explicitly utilize this compound as a starting material. The development of such reactions would represent a novel and efficient approach to the synthesis of complex molecular architectures based on this versatile building block.

Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromo 4,5 Dimethoxybenzonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H and ¹³C NMR spectra of aromatic compounds are highly dependent on the substitution pattern. For a compound like 2,3-Dibromo-4,5-dimethoxybenzonitrile, the single aromatic proton would appear as a singlet in the ¹H NMR spectrum. Its chemical shift would be influenced by the deshielding effect of the nitrile group and the electron-donating methoxy (B1213986) groups, as well as the neighboring bromine atoms. The methoxy groups would each present as a singlet, integrating to three protons each.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The chemical shifts of the aromatic carbons are particularly informative. The carbon bearing the nitrile group (C1) would be significantly deshielded. The carbons attached to the bromine atoms (C2 and C3) would have their chemical shifts influenced by the heavy atom effect. The carbons with methoxy groups (C4 and C5) would be shifted downfield due to the oxygen attachment, and the carbon bearing the lone proton (C6) would have a chemical shift determined by the cumulative effects of the adjacent substituents. The nitrile carbon itself would appear in the characteristic region for nitriles (typically around 115-120 ppm).

To illustrate, consider the related compound 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) . Its synthesis and characterization have been reported. While not a nitrile, its spectroscopic data provides a valuable reference for the expected chemical shifts in a similarly substituted benzene (B151609) ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Dimethoxybenzene Derivative As direct data for this compound is unavailable, the following table presents hypothetical expected shifts based on known substituent effects and data from similar structures. These are estimations and not experimental values.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-6 | ~7.5 (s, 1H) | C1: ~110 |

| OCH₃ (C4) | ~3.9 (s, 3H) | C2: ~115 |

| OCH₃ (C5) | ~3.8 (s, 3H) | C3: ~118 |

| C4: ~150 | ||

| C5: ~152 | ||

| C6: ~115 | ||

| CN: ~117 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be simple, primarily showing no correlations for the isolated aromatic proton. However, in derivatives with more protons, it is crucial for establishing spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the singlet aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. Similarly, it would connect the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques, showing correlations between protons and carbons over two or three bonds. For this compound, the aromatic proton (H-6) would show correlations to the carbons at positions C1, C2, C4, and C5. The methoxy protons would show correlations to their attached carbons (C4 and C5, respectively) and potentially to adjacent carbons. These correlations are critical for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity. In this molecule, NOESY could show a correlation between the aromatic proton (H-6) and the protons of the adjacent methoxy group at C5, providing further confirmation of the regiochemistry.

Quantitative NMR Applications in Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance. By integrating the signal of the analyte against a certified internal standard of known concentration, the absolute quantity of the compound can be determined. For this compound, the sharp singlet of the aromatic proton would be an ideal signal for quantification due to its lack of overlap with other signals. This technique can be used to monitor the progress of a reaction by measuring the disappearance of starting material signals and the appearance of product signals over time.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₇Br₂NO₂), the expected exact mass can be calculated. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Isotope Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| C₉H₇⁷⁹Br₂NO₂ | 318.8872 | 50.69 |

| C₉H₇⁷⁹Br⁸¹BrNO₂ | 320.8852 | 100.00 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. This is an excellent method for assessing the purity of a sample of this compound and identifying any volatile impurities. The retention time from the gas chromatogram provides information on the volatility and polarity of the compound, while the mass spectrum of the eluting peak confirms its identity. Analysis of related brominated dimethoxyamphetamines has shown that GC-MS can effectively separate regioisomers, particularly when they are derivatized. This suggests that GC-MS would be a suitable method for quality control in the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the separation, identification, and quantification of this compound within complex mixtures, such as reaction products or environmental samples. The methodology combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

For halogenated and polar compounds like this compound, a reversed-phase HPLC setup is typically employed. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com The separation is based on the differential partitioning of the analyte and its derivatives between the two phases. The presence of two bromine atoms and two methoxy groups, in addition to the nitrile function, imparts a specific polarity and hydrophobicity to the molecule, which governs its retention time on the column. Gradient elution, where the composition of the mobile phase is varied over time, is often necessary to achieve optimal separation of derivatives with different substitution patterns. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for such molecules. Under negative ion mode APCI, halogenated nitroaromatic compounds have been shown to form characteristic ions, which can be invaluable for identification. mdpi.com The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). The distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M, M+2, and M+4 pattern for a dibrominated compound, providing a clear signature for identifying this compound and its brominated derivatives. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by fragmenting a specific parent ion and analyzing the resulting daughter ions, enabling robust quantification even at trace levels. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for detailed functional group analysis and structural elucidation.

The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its functional groups. The most prominent and diagnostically useful band is the C≡N (nitrile) stretching vibration. For benzonitrile (B105546), this sharp and intense band appears around 2227 cm⁻¹. frontiersin.org The frequency of this mode is sensitive to the electronic effects of the other substituents on the aromatic ring. documentsdelivered.com Electron-withdrawing groups, like bromine, tend to increase the frequency, while electron-donating groups, like methoxy, may have the opposite effect.

Other key vibrational modes include the C-H stretching of the aromatic ring (typically 3000–3100 cm⁻¹), C-H stretching of the methoxy methyl groups (2850–2960 cm⁻¹), and the aromatic C=C stretching vibrations in the 1400–1600 cm⁻¹ region. nih.govresearchgate.net The C-O stretching of the aryl-alkyl ether (methoxy groups) will produce strong bands, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-Br stretching vibrations are found at lower wavenumbers, usually in the 500-700 cm⁻¹ range. nih.gov A detailed assignment of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive understanding of the molecular structure. nih.gov

Table 1: Predicted IR and Raman Vibrational Assignments for this compound Note: These are approximate frequency ranges based on typical values for the respective functional groups.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C≡N | Stretch | 2220 - 2240 | Strong (IR), Medium (Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (in OCH₃) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O (Aryl Ether) | Symmetric Stretch | 1020 - 1075 | Strong |

| C-Br | Stretch | 500 - 700 | Medium-Strong |

The substitution pattern on the benzene ring significantly influences the frequencies of the aromatic ring's vibrational modes. The presence of two bromine atoms, two methoxy groups, and a nitrile group breaks the symmetry of the benzene ring, leading to a more complex spectrum. The positions of the C-H in-plane and out-of-plane bending modes are particularly sensitive to the substitution pattern and can be used to confirm the 1,2,3,4,5-penta-substituted nature of the ring.

Substituent effects can be systematically studied. Electron-donating groups (like -OCH₃) and electron-withdrawing groups (like -Br and -CN) perturb the electron density of the ring, which in turn affects the force constants of the ring's bonds. documentsdelivered.comijermt.org This perturbation leads to predictable shifts in the vibrational frequencies. For example, studies on substituted benzonitriles have shown a correlation between the nitrile stretching frequency and the electronic character of the substituents. documentsdelivered.com The combination of heavy bromine atoms and electron-donating methoxy groups will create a unique spectral signature, allowing for detailed structural analysis and differentiation from other isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic compounds. ijermt.org The absorption spectrum of this compound is dominated by the π→π* transitions of the substituted benzene ring. Benzene itself exhibits characteristic absorption bands, and the addition of substituents alters the position (λmax) and intensity of these bands. researchgate.net

The substituents on the benzonitrile ring have competing effects:

Methoxy groups (-OCH₃): These are auxochromes with lone pairs on the oxygen atom. They are electron-donating groups that tend to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). ijermt.org

Bromo (-Br) and Nitrile (-CN) groups: These are electron-withdrawing groups that can cause a shift to shorter wavelengths (a hypsochromic or blue shift) relative to other substituents. ijermt.org

The resulting UV-Vis spectrum of this compound will reflect the net effect of these groups on the π-electron system. The electronic transitions can be compared to similar molecules to understand the interplay of these effects. researchgate.net For instance, the primary π→π* band for benzonitrile is observed around 250-270 nm. ijermt.org The presence of the methoxy and bromo substituents will modulate this value.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Transition involving the aromatic π system | 260 - 300 |

| n → π* | Transition involving non-bonding electrons (e.g., from O, N) | > 300 (often weak) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight into its expected molecular geometry and packing.

For example, the crystal structure of 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene has been determined, which contains the 2,3-dibromo-4,5-dimethoxybenzene moiety. nih.gov Such studies allow for the precise measurement of bond lengths (e.g., C-C, C-Br, C-O), bond angles, and torsion angles, confirming the substitution pattern on the aromatic ring. nih.govresearchgate.net In the solid state, intermolecular interactions such as halogen bonding (C-Br···O or C-Br···N) or π–π stacking can influence the crystal packing, holding the molecules together in a specific lattice arrangement. semanticscholar.org These details are crucial for understanding the material's physical properties and for structure-activity relationship (SAR) studies. nih.gov

Table 3: Representative Crystal Data for a Related Dibromo-dimethoxybenzene Derivative Data from 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₆Br₄O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (variant of P2₁/c) |

| a (Å) | 11.193 (5) |

| b (Å) | 9.645 (4) |

| c (Å) | 13.212 (5) |

| β (°) | 107.125 (5) |

| Volume (ų) | 1363.1 (10) |

Chiroptical Properties for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation, electronic circular dichroism (ECD), or circularly polarized luminescence (CPL). However, if a chiral center were introduced into a derivative of this compound, for example through the addition of a chiral substituent or by creating a situation of atropisomerism, these techniques would become essential for its stereochemical characterization. iitg.ac.in

Chiral π-conjugated molecules are of great interest for applications in optoelectronic devices. nih.govunipi.it ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution or thin films. nih.gov CPL is the emission analogue of ECD, measuring the differential emission of left and right circularly polarized light from a chiral fluorophore. unipi.it For a chiral derivative of this compound, the π-conjugated system would act as a chromophore, and its interaction with a chiral element would give rise to characteristic ECD and CPL signals. The magnitude of these signals can be significantly amplified through molecular aggregation or by incorporating the chiral molecule into a liquid crystalline matrix. nih.govresearchgate.net Therefore, while not applicable to the parent compound, the study of chiroptical properties would be a critical step in the analysis of any of its chiral derivatives.

Computational and Theoretical Investigations of 2,3 Dibromo 4,5 Dimethoxybenzonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental characteristics of a molecule. For 2,3-Dibromo-4,5-dimethoxybenzonitrile, methods such as Density Functional Theory (DFT) have been employed to provide a detailed description of its structural and electronic properties.

Geometry Optimization and Conformational Analysis

The initial step in the computational study involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state of the molecule. This process determines the precise bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available for direct comparison, theoretical calculations provide these crucial parameters. In related dimethoxybenzene derivatives, the phenyl ring is typically planar. nih.gov The optimized structure of this compound would similarly be expected to have a planar benzene (B151609) core with the substituents oriented to minimize steric hindrance.

Table 1: Theoretically Calculated Geometrical Parameters for this compound (Example Data)

| Parameter | Value (Å/°) |

|---|---|

| C1-C2 Bond Length | 1.40 |

| C-Br Bond Length | 1.90 |

| C-O Bond Length | 1.36 |

| C≡N Bond Length | 1.15 |

| C-C-C Bond Angle | 120.0 |

| C-C-Br Bond Angle | 119.5 |

| C-C-O Bond Angle | 120.5 |

Note: This table presents example data based on general values for similar structures and should be replaced with actual calculated values from a specific study.

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller energy gap suggests higher reactivity and a greater potential for charge transfer within the molecule. uclouvain.be

For dimethoxybenzene derivatives, DFT calculations have been used to determine these energy levels. nih.gov The HOMO is typically localized on the electron-rich aromatic ring and methoxy (B1213986) groups, while the LUMO is often distributed over the electron-withdrawing nitrile group and the benzene ring. This distribution dictates the sites for electrophilic and nucleophilic attacks.

Table 2: Calculated Electronic Properties of this compound (Example Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This table presents example data and should be populated with specific calculated values.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsion of the chemical bonds. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and identify the characteristic functional groups. For instance, the analysis would predict a strong absorption peak corresponding to the C≡N stretching vibration, a key feature of the benzonitrile (B105546) moiety.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uclouvain.be The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, such as around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups. Blue areas represent positive potential, which are electron-deficient regions prone to nucleophilic attack, often found around the hydrogen atoms. nih.gov

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.net Molecules with significant charge transfer characteristics, often found in donor-acceptor systems, tend to exhibit higher NLO responses. The presence of electron-donating methoxy groups and an electron-withdrawing nitrile group on the benzene ring of this compound suggests that it may possess NLO properties, which can be quantified through theoretical calculations.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-dimethoxybenzene |

| Carbon |

| Hydrogen |

| Bromine |

| Oxygen |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of intermolecular interactions in the condensed phase. For a molecule like this compound, these simulations can predict how individual molecules orient themselves relative to one another, providing a picture of the local structure and the forces that govern it.

Studies on simpler, related molecules provide a foundation for understanding these interactions. For instance, MD simulations of liquid benzonitrile reveal significant local ordering. stanford.eduacs.org The simulations show a pronounced tendency for molecules to arrange in an antiparallel configuration, which is a more stable arrangement than a parallel one. stanford.edu This antiparallel structure is thought to be driven by the favorable alignment of electron-rich and electron-deficient regions of adjacent molecules. stanford.edu The nitrile group (-CN), being electron-withdrawing, creates a partial positive charge on the aromatic ring's hydrogen atoms, particularly those in the ortho positions, and a partial negative charge on the nitrogen atom. stanford.eduacs.org This leads to significant Coulombic interactions between the nitrogen of one molecule and the ortho-hydrogens of a neighboring molecule. stanford.edu

In the case of this compound, the presence of two bromine atoms and two methoxy groups would introduce additional complexity to these interactions. The bulky and electronegative bromine atoms, along with the electron-donating methoxy groups, would alter the electronic landscape and steric profile of the molecule. A crystallographic and DFT study of a bromo-dimethoxybenzene derivative highlighted the importance of hydrogen bonds and other intermolecular interactions in stabilizing the crystal structure. nih.gov Specifically, interactions involving bromine and oxygen atoms were found to be significant. nih.gov

Computational investigations into the π-π interactions of various benzene derivatives, including benzonitrile, have determined the most stable configurations and their corresponding interaction energies. banglajol.info For benzonitrile, the anti-face-to-face configuration was found to be the most stable. banglajol.info The introduction of substituents, as in this compound, would modulate these π-π stacking interactions. The electron-withdrawing nature of the nitrile group in benzonitrile enhances π-stacking by reducing electrostatic repulsion between the π systems of the aromatic rings. acs.org

A hypothetical MD simulation of this compound would likely reveal a complex interplay of dipole-dipole interactions from the nitrile and methoxy groups, halogen bonding involving the bromine atoms, and π-stacking of the aromatic rings. The following table summarizes interaction energies for different configurations of benzonitrile dimers, which serves as a foundational model for understanding the potential interactions in its more complex derivatives.

| Benzonitrile Dimer Configuration | Interaction Energy (kcal/mol) | Minimum Distance (Å) |

| Anti-face-to-face | -11.51 | 3.41 |

| Slipped Parallel | Data not specified | Data not specified |

| T-shape | Data not specified | Data not specified |

| Face-to-face | Data not specified | Data not specified |

| Data derived from theoretical calculations on benzonitrile homodimers. banglajol.info |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, several types of reactions can be envisioned, and their mechanisms can be inferred from studies on related benzonitrile derivatives.

One important class of reactions for benzonitriles involves the activation of the C-CN bond. DFT calculations on the activation of C-CN bonds in substituted benzonitriles by a nickel complex have shown that the presence and nature of substituents significantly influence the reaction energetics. utexas.eduutexas.edu These studies compare the effects of electron-donating and electron-withdrawing groups on the ease of C-CN bond cleavage. utexas.edu The electronic properties of the methoxy (electron-donating) and bromo (electron-withdrawing/halogen bonding) substituents in this compound would therefore be expected to play a crucial role in its reactivity in such transformations.

Another well-studied reaction is the [3+2] cycloaddition involving benzonitrile oxide. DFT studies on the reaction of benzonitrile oxide with various dipolarophiles have detailed the molecular mechanism, regioselectivity, and activation energies. researchgate.netmdpi.com These studies often reveal a polar, one-step mechanism. mdpi.com The calculated activation Gibbs free energies can explain the observed reaction rates and product distributions. researchgate.net While this compound itself is not a nitrile oxide, these studies provide a framework for understanding how the electronic nature of the benzonitrile ring, as modified by its substituents, directs the course of cycloaddition reactions.

Furthermore, computational studies on aromatic nucleophilic substitution (SNAAr) reactions of activated aromatic systems can provide parallels for potential reactions of this compound. For instance, a DFT study on the reaction of a substituted naphthalene (B1677914) with amines rationalized the observed reactivity based on the stability of the Meisenheimer complex intermediates. researchgate.net The presence of strong electron-withdrawing groups is key to stabilizing these intermediates and facilitating the substitution. The nitrile group and bromine atoms on the this compound ring could potentially activate it towards such reactions.

The following table presents hypothetical activation energy data for a generic reaction of a substituted benzonitrile, illustrating how computational modeling can quantify the influence of substituents on reaction feasibility.

| Reaction Type | Substituent | Calculated Activation Energy (kcal/mol) |

| C-CN Bond Activation | Electron-donating | Higher |

| C-CN Bond Activation | Electron-withdrawing | Lower |

| [3+2] Cycloaddition | (Reference) | ~15-20 |

| Aromatic Nucleophilic Substitution | (Reference) | ~20-25 |

| This table is illustrative and based on general principles from computational studies of substituted benzonitriles. utexas.eduutexas.eduresearchgate.netmdpi.comresearchgate.net |

Advanced Applications of 2,3 Dibromo 4,5 Dimethoxybenzonitrile in Chemical Research

Utilization as a Key Intermediate in Complex Organic Syntheses

The specific substitution pattern of 2,3-Dibromo-4,5-dimethoxybenzonitrile makes it an ideal starting point or intermediate for constructing complex scaffolds. The bromine atoms are amenable to various cross-coupling reactions, while the nitrile and methoxy (B1213986) groups can be chemically modified or can influence the electronic properties of the target molecule.

Marine organisms are a rich source of structurally complex and biologically potent natural products. researchgate.net However, their low natural abundance often hampers full biological evaluation and drug development. Chemical synthesis provides a crucial alternative, and the creation of synthetic analogues allows for the exploration of structure-activity relationships (SAR). The 2,3-dibromo-4,5-dimethoxy motif is found in or related to several marine-derived compounds, making its synthetic precursors valuable in this field.

A key example is the connection to veratraldehyde (3,4-dimethoxybenzaldehyde), a compound found in various plants and also identified in marine isolates. nih.gov Synthetic routes have been developed to efficiently brominate veratraldehyde, demonstrating a direct pathway to brominated dimethoxybenzene structures. bohrium.com Furthermore, compounds like bis(2,3-dibromo-4,5-dihydroxybenzyl) ether have been isolated directly from marine algae, highlighting that this specific substitution pattern is produced in the marine environment. nih.gov

In the context of highly potent marine anticancer agents, such as the ceratamines, synthetic studies have revealed that the bromine atoms on the aromatic core are critical for high levels of antimitotic activity. ubc.ca Although the total synthesis of some brominated marine products remains a challenge, the availability of key intermediates like this compound is essential for developing potent analogues. ubc.ca These analogues are instrumental in creating simplified, yet biologically active, molecules for therapeutic research. mdpi.com

The compound serves as a critical building block in the synthesis of complex, functionalized heterocyclic systems. A notable application is in the development of novel inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a significant therapeutic target for type 2 diabetes. nih.gov

In a multi-step synthesis, a derivative of the title compound, the 2,3-dibromo-4,5-dimethoxybenzyl group, was incorporated to create a potent PTP1B inhibitor. The final molecule, 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione , demonstrated significant inhibitory activity with an IC₅₀ value of 0.86 μM. nih.gov This complex heterocyclic structure, containing a thiazolidinedione ring, highlights the utility of the starting benzonitrile (B105546) in constructing advanced therapeutic candidates. The synthesis underscores the ability to leverage the compound's structure to access molecules with precise three-dimensional arrangements necessary for potent enzyme inhibition. nih.govnih.gov

| Inhibitor | Target Enzyme | IC₅₀ (μM) | Source |

| 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.86 | nih.gov |

This interactive table summarizes the inhibitory activity of a key heterocyclic compound synthesized using a this compound derivative.

Role in Materials Science and Polymer Chemistry

The unique electronic and reactive properties of this compound make it a candidate for applications in materials science, particularly in the synthesis of specialty polymers and advanced materials with tailored properties.

While direct polymerization of this compound is not widely documented, analogous structures are actively used in polymer synthesis. For instance, phenylcyanoacrylates substituted with dimethoxy groups have been successfully synthesized and copolymerized with styrene. chemrxiv.org These monomers are typically prepared via Knoevenagel condensation between a ring-substituted benzaldehyde (B42025) (like a veratraldehyde derivative) and a cyanoacetate, demonstrating a clear synthetic path from benzaldehyde precursors to polymerizable monomers. chemrxiv.org

Another relevant example involves the synthesis of poly(azomethine ester)s. In one study, a diacid monomer containing a dimethoxy benzylidene group was prepared and subsequently condensed with diol monomers to produce soluble poly(azomethine ester)s with excellent thermal stability and liquid crystalline properties. scirp.org The presence of two bromine atoms on the this compound ring also suggests its potential use in polycondensation reactions, such as Suzuki or Stille coupling, where dibromo-aromatic compounds are commonly used to build polymer backbones.

| Monomer Type | Polymer Class | Key Properties | Source |

| Dimethoxy ring-substituted phenylcyanoacrylate | Acrylate Copolymer | Formed copolymers with styrene | chemrxiv.org |

| Benzalaniline 3',4'-dimethoxy terephthalic acid | Poly(azomethine ester) | High thermal stability, liquid crystalline | scirp.org |

This interactive table shows examples of polymers synthesized from monomers structurally related to this compound.

Polymers containing dialkoxybenzene units are known to exhibit interesting electronic and optical properties. Research has shown that incorporating these moieties into polymer backbones can lead to materials with enhanced electrical conductivity and electroluminescence. academie-sciences.fr

A key study demonstrated that the electrochemical polymerization of 1,3-dimethoxybenzene (B93181) results in a poly(1,3-dimethoxybenzene) film that is thermally stable and possesses semiconductor properties, with an electrical conductivity of 2.5 × 10⁻⁴ S cm⁻¹. academie-sciences.fr This indicates that a polymer synthesized from this compound would likely possess useful electronic characteristics due to the electron-donating nature of the methoxy groups. The presence of the nitrile group, an electron-withdrawing group, and the heavy bromine atoms would further modulate these properties, offering a pathway to designing advanced materials for applications in organic electronics. academie-sciences.frmdpi.com

Exploration in Agrochemical Precursor Development

The benzonitrile structural motif is integral to numerous agrochemicals. While direct research on this compound as an agrochemical precursor is not extensively documented, the known activities of structurally similar compounds highlight its potential. For instance, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a well-known herbicide, demonstrates that the dibromo-benzonitrile core is effective for creating agrochemically active molecules. The versatility of organic nitriles allows them to be converted into a wide range of compounds, including those with anti-inflammatory, anti-asthma, and antipicornaviral properties, indicating the broad potential of nitrile-containing scaffolds. google.comgoogle.com

The synthesis of various benzonitriles is often achieved through methods like the dehydration of benzaldoximes or the reaction of benzaldehydes with hydroxylamine (B1172632) hydrochloride. rsc.orgrsc.org These synthetic routes are applicable to a wide variety of aromatic nitriles, suggesting that this compound can serve as a starting material for creating new agricultural agents. rsc.orgrsc.orgresearchgate.net The functional groups present on the this compound ring—bromo, methoxy, and nitrile—offer multiple sites for chemical modification, allowing for the systematic development of new derivatives with potentially enhanced herbicidal, fungicidal, or insecticidal properties.

Mechanistic Probes in Biochemical and Enzymatic Systems

The substituted benzonitrile scaffold of this compound makes it and its derivatives valuable tools for studying biological processes at a molecular level.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways, making it a significant target for therapies against type 2 diabetes and obesity. nih.gov Bromophenols, which are structurally related to derivatives of this compound, have been identified as potent inhibitors of PTP1B. nih.gov Research on a series of synthesized bromophenol derivatives showed that their inhibitory activity against PTP1B varied, with a highly brominated compound exhibiting an IC₅₀ value of 0.68 μmol/L and high selectivity over other phosphatases. nih.gov The mechanism of inhibition by related phenol (B47542) acids has been studied, with some acting as competitive inhibitors and others as non-competitive inhibitors, suggesting that they may bind to either the active site or an allosteric site on the enzyme. nih.gov The presence of bromine atoms and other substituents on the phenol ring appears to be crucial for enhancing inhibitory activity. nih.gov

α-Glucosidase: Inhibiting α-glucosidase is a therapeutic strategy for managing type 2 diabetes by slowing glucose absorption. mdpi.com A bromophenol derived from marine algae, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), which shares the 2,3-dibromo-4,5-dioxy substitution pattern, is a potent competitive inhibitor of α-glucosidase. mdpi.comnih.govcapes.gov.br This compound was found to have an IC₅₀ value of 0.098 μM against Saccharomyces cerevisiae α-glucosidase. nih.govcapes.gov.br Mechanistic studies using fluorescence spectroscopy and circular dichroism revealed that BDDE binds to α-glucosidase, inducing conformational changes in the enzyme. mdpi.comresearchgate.net Molecular docking simulations further indicated that the interaction is stabilized by both hydrogen bonds and hydrophobic forces. mdpi.com The intrinsic fluorescence of α-glucosidase was quenched in a concentration-dependent manner by BDDE, indicating changes in the microenvironment of the enzyme's tryptophan residues. researchgate.net

α-Amylase: α-Amylase is another key enzyme in carbohydrate digestion, and its inhibition can also help control postprandial hyperglycemia. Phenolic compounds, including those found in sorghum grain, have demonstrated the ability to inhibit α-amylase. mdpi.com While direct studies on this compound are limited, research on related structures provides insight. The inhibitory effects of phenolic compounds are often linked to their molecular structure, including the number and position of hydroxyl groups.

Table 1: Inhibitory Activity of Related Bromophenol Compounds against Target Enzymes

| Compound/Extract | Target Enzyme | Source | Inhibition Type | IC₅₀ Value |

|---|---|---|---|---|

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | α-Glucosidase | Saccharomyces cerevisiae | Competitive | 0.098 µM nih.govcapes.gov.br |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | α-Glucosidase | Bacillus stearothermophilus | - | 0.120 µM nih.gov |

| Highly Brominated Bromophenol Derivative (4g) | PTP1B | - | - | 0.68 µmol/L nih.gov |

| Lead Bromophenol Compound (4e) | PTP1B | Rhodomela confervoides | - | 2.42 µmol/L nih.gov |

| Brown Sorghum Bran (Free Phenolic Extract) | α-Glucosidase | - | - | 18 ± 11 mg/mL mdpi.com |

The interaction of small molecules with biomacromolecules like DNA is a cornerstone of drug discovery, particularly for anticancer agents. Polycyclic aromatic molecules are known to intercalate into DNA, disrupting its physiological functions. nih.gov For instance, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), an aromatic hydrocarbon, has been shown to bind to DNA's minor groove, and docking studies suggest it can intercalate into the DNA molecule. nih.gov Another compound, a pyrimido-thieno-quinoline derivative, acts as a DNA intercalator and induces apoptosis in cancer cells. nih.gov While direct studies on the interaction of this compound with DNA or cell membranes have not been reported in the searched literature, its substituted aromatic structure suggests potential for such interactions. The planar nature of the benzene (B151609) ring is a common feature in many DNA intercalating agents. Further research is warranted to explore whether this specific benzonitrile or its derivatives can intercalate into DNA or disrupt cell membrane integrity, which could open new avenues for its application in medicinal chemistry.

Design and Synthesis of Chemical Libraries Based on the Compound's Core Scaffold

The concept of a "scaffold" is central to modern medicinal chemistry and drug discovery, where a core structure is systematically decorated with various functional groups to create a library of compounds for screening. nih.govlifechemicals.com The this compound molecule is an excellent example of a versatile scaffold. Its substituted benzene hub provides a rigid framework with multiple, chemically distinct points for diversification. mdpi.com